Cas no 1566962-85-3 (Ethyl 5-sulfanylthiophene-3-carboxylate)

Ethyl 5-sulfanylthiophene-3-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene core functionalized with a sulfanyl (–SH) group at the 5-position and an ethyl ester moiety at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly in the construction of thiophene-based scaffolds for pharmaceuticals, agrochemicals, and materials science. The sulfanyl group offers nucleophilic character for further derivatization, while the ester functionality provides versatility in hydrolysis or substitution reactions. Its balanced reactivity and stability make it a valuable intermediate for researchers developing sulfur-rich heterocycles or exploring thiophene chemistry. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
Ethyl 5-sulfanylthiophene-3-carboxylate structure
1566962-85-3 structure
Product name:Ethyl 5-sulfanylthiophene-3-carboxylate
CAS No:1566962-85-3
MF:C7H8O2S2
MW:188.267219543457
MDL:MFCD26842024
CID:4609971

Ethyl 5-sulfanylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-sulfanylthiophene-3-carboxylate
    • MDL: MFCD26842024
    • Inchi: 1S/C7H8O2S2/c1-2-9-7(8)5-3-6(10)11-4-5/h3-4,10H,2H2,1H3
    • InChI Key: MMBFGVYNMPPBIV-UHFFFAOYSA-N
    • SMILES: C1SC(S)=CC=1C(OCC)=O

Ethyl 5-sulfanylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F8885-4564-0.25g
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95%
0.25g
$339.0 2023-09-05
Life Chemicals
F8885-4564-0.5g
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95%
0.5g
$610.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1145025-250mg
Ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 97%
250mg
¥3520.00 2023-11-21
Fluorochem
520646-1g
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95.0%
1g
£1,867.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1145025-100mg
Ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 97%
100mg
¥2541.00 2023-11-21
A2B Chem LLC
AY09001-1mg
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95%
1mg
$245.00 2024-04-20
A2B Chem LLC
AY09001-5mg
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95%
5mg
$272.00 2024-04-20
A2B Chem LLC
AY09001-50mg
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95%
50mg
$504.00 2024-04-20
TRC
E288536-500mg
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3
500mg
$ 570.00 2022-06-05
Life Chemicals
F8885-4564-2.5g
ethyl 5-sulfanylthiophene-3-carboxylate
1566962-85-3 95%
2.5g
$2196.0 2023-09-05

Additional information on Ethyl 5-sulfanylthiophene-3-carboxylate

Recent Advances in the Application of Ethyl 5-sulfanylthiophene-3-carboxylate (CAS: 1566962-85-3) in Chemical Biology and Pharmaceutical Research

Ethyl 5-sulfanylthiophene-3-carboxylate (CAS: 1566962-85-3) has emerged as a promising compound in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting various diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

One of the key areas of interest is the role of Ethyl 5-sulfanylthiophene-3-carboxylate in the synthesis of thiophene-based derivatives, which are known for their diverse pharmacological activities. Recent publications have demonstrated its utility in the construction of heterocyclic scaffolds that exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the successful incorporation of this compound into a series of thiophene-3-carboxamide derivatives, which showed significant inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli.

In addition to its antimicrobial potential, Ethyl 5-sulfanylthiophene-3-carboxylate has been investigated for its role in cancer therapy. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored its use as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases involved in tumor progression. The researchers found that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms, suggesting its potential as a lead compound for anticancer drug development.

The compound's unique chemical structure, featuring a sulfanyl group at the 5-position of the thiophene ring, has also attracted attention in the field of chemical biology. Researchers have utilized this functional group for site-specific modifications, enabling the development of probes for studying protein-ligand interactions. A recent study in ACS Chemical Biology (2023) described the use of Ethyl 5-sulfanylthiophene-3-carboxylate as a key intermediate in the synthesis of fluorescent probes for imaging cellular processes, highlighting its versatility beyond traditional pharmaceutical applications.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of Ethyl 5-sulfanylthiophene-3-carboxylate derivatives. Recent research has focused on improving the bioavailability and metabolic stability of these compounds through structural modifications. For example, a 2023 publication in European Journal of Medicinal Chemistry reported the development of prodrug strategies to enhance the delivery of thiophene-based therapeutics derived from this compound.

In conclusion, Ethyl 5-sulfanylthiophene-3-carboxylate (CAS: 1566962-85-3) represents a valuable scaffold in modern drug discovery and chemical biology. Its applications span from antimicrobial and anticancer agent development to chemical probe design, demonstrating its broad utility in biomedical research. Future studies should focus on further elucidating its mechanism of action and expanding its therapeutic potential through innovative synthetic approaches.

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